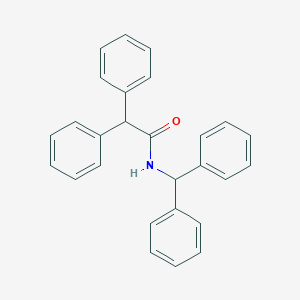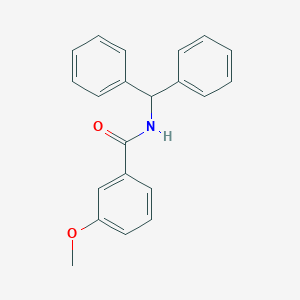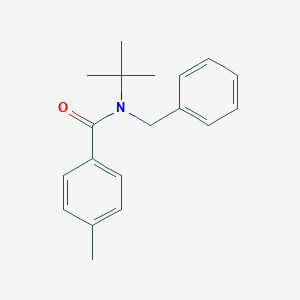![molecular formula C15H11N3S3 B295258 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295258.png)
4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been reported to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Mécanisme D'action
The exact mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has also been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. Additionally, this compound has been reported to possess anti-viral activity by inhibiting the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine in lab experiments is its wide range of biological activities, which make it a promising candidate for further study in the field of medicinal chemistry. Additionally, the compound is relatively easy to synthesize using a simple and efficient method. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine. One area of interest is the development of new analogs with improved biological activity and reduced toxicity. Another area of interest is the study of the compound's mechanism of action, which may lead to the development of new therapeutic targets for cancer and inflammatory diseases. Additionally, the compound's potential anti-viral activity against other viruses could be further explored. Finally, the compound's potential use as a diagnostic tool for cancer and other diseases could also be investigated.
Méthodes De Synthèse
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of potassium hydroxide. The resulting product is then reacted with 2-bromoacetophenone to yield this compound. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been reported to possess anti-viral activity against the hepatitis C virus.
Propriétés
Formule moléculaire |
C15H11N3S3 |
|---|---|
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H11N3S3/c1-2-9-7-10-13(19-9)16-8-17-14(10)21-15-18-11-5-3-4-6-12(11)20-15/h3-8H,2H2,1H3 |
Clé InChI |
HODKZQBJUQGWPQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=CN=C2SC3=NC4=CC=CC=C4S3 |
SMILES canonique |
CCC1=CC2=C(S1)N=CN=C2SC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B295175.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)



![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295202.png)
